2-(Diphenylphosphino)aniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H17ClNP |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-diphenylphosphanylaniline;hydrochloride |
InChI |
InChI=1S/C18H16NP.ClH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,19H2;1H |
InChI Key |
KKNANWPYZXRZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Diphenylphosphino Aniline and Its Derivatives
Direct Synthesis Routes and Preparation of 2-(Diphenylphosphino)aniline (B1366319)
The parent compound, 2-(diphenylphosphino)aniline, serves as a fundamental building block for a variety of more complex ligands. nih.gov Its preparation is a key first step in accessing a diverse library of derivatives. The hydrochloride salt of aniline (B41778) is often used in synthetic procedures. A common method for preparing aniline hydrochloride involves reacting aniline with concentrated hydrochloric acid. researchgate.net This can be achieved by mixing the two reagents and evaporating the mixture to dryness. researchgate.net For some applications, the resulting aniline hydrochloride is dried in an oven at 110–120°C. researchgate.net An alternative approach involves the reaction of anhydrous aniline vapor with anhydrous hydrogen chloride gas at temperatures above 250°C. google.com
The direct synthesis of 2-(diphenylphosphino)aniline itself can be accomplished through various routes, often involving the reaction of a suitable aniline precursor with a diphenylphosphine (B32561) source. The resulting compound is a solid at room temperature and should be stored in an inert atmosphere and kept in a dark place. sigmaaldrich.com
Table 1: Properties of 2-(Diphenylphosphino)aniline
| Property | Value |
| CAS Number | 65423-44-1 nih.gov |
| Molecular Formula | C18H16NP nih.gov |
| Molecular Weight | 277.31 g/mol achemblock.com |
| IUPAC Name | 2-(diphenylphosphaneyl)aniline achemblock.com |
| Purity | Typically ≥98% sigmaaldrich.comachemblock.com |
| Physical Form | Solid sigmaaldrich.com |
Synthesis of Iminophosphine Derivatives via Condensation Reactions
The amine group of 2-(diphenylphosphino)aniline provides a reactive handle for the synthesis of iminophosphine derivatives through condensation reactions with aldehydes and ketones. These reactions expand the structural diversity of the ligand framework.
Acid-Catalyzed Condensation of 2-(Diphenylphosphino)aniline with Aldehydes and Ketones
The condensation of primary amines with aldehydes and ketones to form imines, also known as Schiff bases, is a reversible, acid-catalyzed reaction. libretexts.orglibretexts.org This process involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction rate is sensitive to pH; it is generally fastest around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for removal as water. libretexts.org
A specific example is the Schiff base condensation of 2-(diphenylphosphino)aniline with 2-diphenylphosphinobenzaldehyde in refluxing benzene (B151609), which yields the 'P2N' ligand, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)benzylidene]aniline. rsc.org The choice of solvent is crucial, as this particular reaction does not proceed in refluxing ethanol. rsc.org
Formation of N-(pyridin-2-ylmethyl)-2-diphenylphosphinoylaniline Derivatives
The synthesis of N-(pyridin-2-ylmethyl)aniline derivatives has been explored, leading to the formation of various metal complexes. researchgate.net These syntheses often involve the reaction of an aniline derivative with a pyridine-2-carboxaldehyde or a related species. While the direct synthesis of N-(pyridin-2-ylmethyl)-2-diphenylphosphinoylaniline is not explicitly detailed in the provided results, the general methodologies for creating N-(pyridin-2-ylmethyl)aniline structures are well-established. researchgate.netdocumentsdelivered.com The synthesis of related pyridine (B92270) derivatives can be challenging, especially when introducing electron-withdrawing groups. nih.gov
Preparation of Related Bis(diphenylphosphino)amine Ligands
Bis(diphenylphosphino)amine (DPPA) and its derivatives represent an important class of short-bite ligands. acs.org The synthesis of these ligands can be achieved through various methods, often involving the reaction of an amine with a chlorophosphine. For instance, bis(2-diphenylphosphinoethyl)amine can be synthesized, providing a flexible route to functionalized chelating diphosphines. acs.org The resulting ligands, such as bis[2-(dicyclohexylphosphino)ethyl]amine, are often solids. sigmaaldrich.com These ligands can coordinate to metal centers, as seen in the formation of binuclear gold(I) complexes with bis(diphenylphosphino)methane (B1329430) (dppm). nih.gov
Table 2: Examples of Bis(phosphino)amine Ligands and Related Compounds
| Compound Name | Molecular Formula | CAS Number |
| Bis(2-diphenylphosphinoethyl)amine | C28H29NP2 | Not specified |
| Bis[2-(dicyclohexylphosphino)ethyl]amine | C28H53NP2 | 550373-32-5 sigmaaldrich.com |
| Bis(diphenylphosphino)methane | C25H22P2 | 2071-20-7 |
Derivatization Strategies at the Ligand's Nitrogen Center
The nitrogen atom in 2-(diphenylphosphino)aniline and related bis(phosphino)amine ligands offers a site for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties. acs.org
Acylation Reactions for Functionalized Ligands
Acylation is a common strategy to modify the nitrogen center. For example, the acetylation of aniline with acetic anhydride (B1165640) is a well-known reaction that produces acetanilide. libretexts.org This type of reaction can be used to introduce an acetyl protecting group on primary or secondary amines, which can reduce their reactivity. libretexts.org In the context of 2-(diphenylphosphino)aniline, acylation can lead to the formation of N‐[2‐(Diphenylphosphino)‐Phenyl]Benzamide. acs.org The diversity generated by N-substitution in bis(diphenylphosphino)amine (DPPA) ligands allows for a significant tailoring of the properties of their corresponding metal complexes. acs.org These N-functionalized ligands have found applications in various fields, including catalysis. acs.org
Introduction of Additional Donor Functions (e.g., Thioether)
The incorporation of a thioether functionality onto the 2-(diphenylphosphino)aniline core creates a multidentate ligand capable of more complex coordination. A primary strategy to achieve this is through directed ortho-metalation. docbrown.info In this approach, the inherent directing capabilities of the amine or phosphine (B1218219) groups on the aniline ring are utilized to control the position of the new substituent.
The process begins with the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or sec-butyllithium. docbrown.infoaskfilo.com Both the phosphine and the amino group (or a protected derivative) can serve as a DMG, guiding the lithium to abstract a proton from the adjacent carbon. This forms a highly reactive aryllithium intermediate. docbrown.info
This intermediate is then quenched with an electrophilic sulfur reagent to introduce the thioether moiety. Common sulfur electrophiles for this purpose include disulfides (e.g., dimethyl disulfide, (CH₃S)₂ or diphenyl disulfide, (PhS)₂), which would yield a methylthio or phenylthio group, respectively. The reaction provides a regioselective route to 1,2,3-substituted aminophenylphosphine derivatives.
Table 1: Generalised Directed ortho-Thioetherification
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Metalation | 2-(Diphenylphosphino)aniline | sec-Butyllithium, TMEDA | ortho-Lithiated intermediate |
Synthesis of Hybrid Phosphine Amide and Phosphine Amido Compounds
The primary amine of 2-(diphenylphosphino)aniline readily undergoes acylation to form hybrid phosphine-amide ligands. This transformation is a standard nucleophilic acyl substitution reaction. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. libretexts.org
Common acylating agents include acyl chlorides and acid anhydrides. For instance, the reaction of 2-(diphenylphosphino)aniline with acyl chlorides like benzoyl chloride or ethanoyl (acetyl) chloride proceeds vigorously, often in the cold, to yield the corresponding N-acylated product, such as N-[2-(diphenylphosphino)phenyl]benzamide or N-[2-(diphenylphosphino)phenyl]ethanamide. vaia.comuni-regensburg.denih.gov
The reaction typically produces hydrogen chloride (HCl) as a byproduct, which can react with the unreacted amine or the phosphine. To prevent this and drive the reaction to completion, a base like pyridine or triethylamine (B128534) is often added to act as an HCl scavenger. vaia.com
Table 2: Synthesis of N-[2-(Diphenylphosphino)phenyl]benzamide
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|
Synthesis of Chiral Analogues and Stereoselective Approaches
Creating chiral analogues of 2-(diphenylphosphino)aniline is crucial for applications in asymmetric catalysis. Chirality can be introduced either at the phosphorus center (P-chiral) or within the ligand's backbone.
Stereoselective strategies often employ chiral auxiliaries to control the stereochemical outcome. One established method involves the reaction of a racemic phosphorus(III) chloride with a readily available chiral amine, such as (S)-(-)-1-phenylethylamine. nih.govresearchgate.net This reaction produces a mixture of diastereomeric aminophosphines. Due to their different physical properties, these diastereomers can be separated by methods like fractional crystallization or chromatography. Following separation, the chiral auxiliary can be cleaved under stereospecific conditions, for example, by reductive C-N bond cleavage, to yield the enantiomerically pure P-chiral primary aminophosphine (B1255530). nih.govresearchgate.net
Another powerful strategy involves the use of phosphine-boranes as stable, crystalline intermediates that facilitate handling and purification. Chiral phosphine-borane precursors can be synthesized and then subjected to stereospecific reactions to yield the desired P-chiral phosphine.
Alternatively, chirality can be incorporated into the backbone of the ligand. This can be achieved by starting the synthesis with a chiral precursor from the "chiral pool," such as a chiral amino alcohol or diamine, to construct a chiral aniline framework before the introduction of the diphenylphosphine group. The Pudovik and Kabachnik-Fields reactions, for example, represent general methods for the stereoselective synthesis of aminophosphonic acids and their derivatives, which can be precursors to chiral aminophosphines. These methods often involve the addition of phosphites to chiral imines derived from chiral amines or aldehydes.
Table 3: Chiral Auxiliary Approach to P-Chiral Aminophosphines
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diastereomer Formation | Racemic P(III)-Cl species, Chiral Amine (e.g., (S)-1-phenylethylamine) | Separable Diastereomeric Aminophosphines |
| 2 | Separation | Crystallization / Chromatography | Diastereomerically Pure Aminophosphine |
Coordination Chemistry of 2 Diphenylphosphino Aniline Complexes
General Principles of P,N-Chelation in Transition Metal Complexes
2-(Diphenylphosphino)aniline (B1366319) is a classic example of a hemilabile ligand, where one donor atom (the phosphine) is strongly coordinating to a metal center, while the other (the amine) can be more weakly bound and potentially dissociate. This hemilability is a key feature that can influence the catalytic activity of its metal complexes by creating an open coordination site for substrate binding.
The ligand coordinates to a metal center through the phosphorus and nitrogen atoms, forming a stable five-membered chelate ring. The "hard" nitrogen atom, being an amine, and the "soft" phosphorus atom create a unique electronic environment around the metal. This electronic asymmetry can significantly impact the properties of the resulting complex. For instance, in square planar complexes, the trans-effect of the phosphine (B1218219) donor is typically stronger than that of the amine donor. This results in a lengthening of the bond trans to the phosphorus atom.
The deprotonation of the aniline (B41778) N-H group can also occur upon coordination, leading to the formation of an amido complex. This changes the charge of the ligand from neutral to anionic and can further influence the electronic properties and reactivity of the metal center.
Complexation with Group 9 and 10 Transition Metals
The coordination chemistry of 2-(diphenylphosphino)aniline with Group 9 and 10 transition metals, particularly palladium, platinum, rhodium, and nickel, is well-established. These metals readily form stable complexes with this P,N-ligand, which have been investigated for their structural characteristics and potential applications in catalysis.
Palladium(II) complexes of 2-(diphenylphosphino)aniline and its derivatives have been synthesized and characterized. These complexes typically adopt a square planar geometry. The P,N-chelation leads to the formation of stable mononuclear complexes. Ferrocenylimine palladium(II) complexes have been synthesized and shown to be suitable catalyst precursors in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.com The catalytic activity of these complexes is influenced by the electronic and steric properties of the ligands.
The reaction of N,N-bis(diphenylphosphino)aniline with [PdCl₂(COD)] (where COD = cyclooctadiene) results in the formation of [PdCl₂{(Ph₂P)₂N-Ar}] complexes. researchgate.net These complexes have been found to be efficient catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net
Table 1: Selected Bond Lengths and Angles for a Palladium(II) Complex with a P,N-Ligand
| Parameter | Value | Reference |
|---|---|---|
| Bond Lengths (Å) | ||
| Pd–P1 | 2.2530(6) | mdpi.com |
| Pd–N1 | 2.099(2) | mdpi.com |
| Pd–Cl1 | 2.2905(6) | mdpi.com |
| Pd–O1 | 2.018(2) | mdpi.com |
| **Bond Angles (°) ** | ||
| P1–Pd–N1 | 83.2(2) | researchgate.net |
| N1–Pd–I2 | 94.6(1) | researchgate.net |
| P1–Pd–I1 | 90.22(5) | researchgate.net |
| N-Pd-O | 82.74(7) | mdpi.com |
The ³¹P NMR spectra of these palladium complexes provide valuable information about the coordination environment of the phosphorus atom. The coordination of the phosphine to the palladium center typically results in a downfield shift of the ³¹P NMR signal compared to the free ligand. For instance, the ³¹P{¹H} NMR spectrum of a ferrocenylimine palladium(II) complex showed a signal at 23.6 ppm. mdpi.com
Platinum(II) complexes with 2-(diphenylphosphino)aniline derivatives have been synthesized, often starting from precursors like [PtCl₂(COD)]. These complexes also exhibit a square planar geometry with the P,N-ligand chelating to the platinum center. The stronger trans-effect of the phosphine group compared to the amine is evident in the crystal structures of these complexes, where the Pt-Cl bond trans to the phosphorus atom is typically longer than the one trans to the nitrogen atom. scholaris.ca
The reaction of N,N-bis(diphenylphosphino)aniline with [PtCl₂(COD)] yields complexes of the type [PtCl₂{(Ph₂P)₂N-Ar}]. researchgate.net Iminophosphine platinum(II) complexes have also been prepared and characterized, showing potential as anticancer agents. scholaris.ca
Table 2: Selected Bond Lengths and Angles for an Iminophosphine Platinum(II) Complex
| Parameter | Value | Reference |
|---|---|---|
| Bond Lengths (Å) | ||
| Pt–P | 2.2085(5) | scholaris.ca |
| Pt–N | 2.0453(15) | scholaris.ca |
| Pt–Cl(1) (trans to N) | 2.2835(5) | scholaris.ca |
| Pt–Cl(2) (trans to P) | 2.3737(5) | scholaris.ca |
| **Bond Angles (°) ** | ||
| P–Pt–N | 83.9 (avg) | |
| Cl–Pt–Cl | 93.5 (avg) |
The ³¹P NMR spectra of platinum(II) complexes with phosphine ligands are characterized by the presence of satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The magnitude of the ¹J(Pt-P) coupling constant can provide insights into the nature of the Pt-P bond. For an iminophosphine platinum(II) complex, a ³¹P{¹H} NMR signal was observed at 6.0 ppm with a ¹J(Pt-P) of 3700 Hz. scholaris.ca
Rhodium complexes of 2-(diphenylphosphino)aniline and related ligands have been synthesized and structurally characterized. These complexes are of interest for their catalytic applications, particularly in hydrogenation and hydroformylation reactions. Both Rh(I) and Rh(III) complexes have been reported. The reaction of [Rh(CO)₂Cl]₂ with 2-(diphenylphosphino)aniline can lead to the formation of various complexes depending on the reaction conditions.
The ³¹P NMR spectroscopy is a crucial tool for characterizing these rhodium complexes. The chemical shifts and coupling constants (e.g., ¹J(Rh-P)) are indicative of the coordination geometry and the oxidation state of the rhodium center.
Nickel complexes with 2-(diphenylphosphino)aniline and its derivatives have been synthesized and studied. researchgate.net Nickel(II) complexes with P,N-ligands can adopt square planar or tetrahedral geometries. The reaction of N-substituted/functionalized bis(diphenylphosphino)amine-type ligands with nickel dichloride yields nickel(II) complexes that have been evaluated as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net
While specific crystal structure and extensive NMR data for nickel complexes of 2-(diphenylphosphino)aniline are less commonly reported in the provided search results, the general principles of P,N-chelation are expected to apply.
Complexation with Group 7 Transition Metals
The coordination chemistry of 2-(diphenylphosphino)aniline with Group 7 metals (manganese, technetium, and rhenium) is an area of growing interest. These metals in various oxidation states can form complexes with P,N-ligands, leading to diverse structures and potential applications.
While specific examples with 2-(diphenylphosphino)aniline are not abundant in the provided search results, studies on related P,N-ligand complexes provide insights into the expected coordination behavior. For instance, manganese complexes with anionic PNP- and PCP-type pincer ligands have been synthesized and characterized. mdpi.com A Mn(II) complex, [Mn(PNP)Cl(pyridine)], was found to have a distorted tetrahedral structure. mdpi.com
Rhenium(I) tricarbonyl complexes with the related bidentate P,N donor ligand o-[(diphenylphosphino)benzylidene]aniline have been synthesized and structurally characterized, revealing a distorted octahedral geometry with facial arrangement of the carbonyl ligands. nih.gov
The development of technetium complexes with P,N ligands is relevant for radiopharmaceutical applications. acs.org The coordination of such ligands to the technetium core can influence the stability and biodistribution of the resulting radiotracers.
Nitrosyltechnetium(I) Complexes
The coordination of 2-(diphenylphosphino)aniline with technetium has led to the formation of distinct nitrosyltechnetium(I) complexes. The reaction of 2-(diphenylphosphino)aniline, denoted as H₂L¹, with technetium precursors like (NBu₄)[Tc(NO)Cl₄(MeOH)] or mixtures of (NH₄)TcO₄/HCl/NH₂OH results in the formation of [Tcᴵ(NO)Cl(H₂L¹)₂]⁺ cations. rawdatalibrary.netresearchgate.netiaea.org The specific isomers isolated are highly dependent on the counterions and solvents used during synthesis. rawdatalibrary.netresearchgate.net
Three primary isomers of the [Tcᴵ(NO)Cl(H₂L¹)₂]⁺ complex have been successfully isolated in crystalline form and characterized using spectroscopic methods and X-ray crystallography. researchgate.netiaea.org These isomers are:
cis-NO,Cl,trans-P,P-[Tcᴵ(NO)Cl(H₂L¹)₂]Cl
trans-NO,Cl,cis-P,P-[Tcᴵ(NO)Cl(H₂L¹)₂]₂(TcCl₆)
trans-NO,Cl,trans-P,P-Tcᴵ(NO)Cl(H₂L¹)₂
Density Functional Theory (DFT) calculations have shown that the energy differences between these three isomers are minor. researchgate.netiaea.org This suggests that the formation of a particular isomer is significantly influenced by interactions with the solvent and the counterions present in the reaction medium. rawdatalibrary.netresearchgate.net For instance, orange-yellow single crystals of cis-NO,Cl,trans-P,P-[Tcᴵ(NO)Cl(H₂L¹)₂]Cl were isolated from a one-pot reaction. researchgate.net The infrared spectrum of this isomer shows a characteristic ν(NO) vibration at 1709 cm⁻¹. researchgate.net
Table 1: Isomers of [Tcᴵ(NO)Cl(H₂L¹)₂]⁺ and their Counterions
| Isomer Configuration | Counterion |
|---|---|
| cis-NO,Cl,trans-P,P | Cl⁻ |
| trans-NO,Cl,cis-P,P | (TcCl₆)²⁻ |
| trans-NO,Cl,trans-P,P | PF₆⁻ |
Data sourced from multiple studies. rawdatalibrary.netresearchgate.net
Complexation with Group 8 Transition Metals
Ruthenium(II) half-sandwich complexes, often described as having a "piano-stool" geometry, are a significant class of organometallic compounds. biointerfaceresearch.comrsc.org Their general formula is often represented as [(η⁶-arene)Ru(L)X], where L is a chelating ligand and X is a monodentate ligand. biointerfaceresearch.comrsc.org The arene group, such as p-cymene (B1678584) or benzene (B151609), occupies three coordination sites of the octahedral ruthenium center. biointerfaceresearch.comrsc.org
While direct synthesis of a ruthenium(II) half-sandwich complex with 2-(diphenylphosphino)aniline was not detailed in the provided context, the reactivity of similar systems provides insight. For example, ruthenium(II) complexes with the general formula [Ru(N-S)(dppe)₂]PF₆, where dppe is 1,2-bis(diphenylphosphino)ethane (B154495) and N-S is a mercapto ligand, have been developed. nih.gov Additionally, half-sandwich ruthenium(II) complexes bearing bidentate monosaccharide ligands have been synthesized and studied. nih.gov The choice of the arene and the chelating ligands can significantly alter the complex's steric and electronic properties, as well as its reactivity. biointerfaceresearch.com For instance, complexes of the type CpRu(P-P)X (where P-P is a bidentate phosphine ligand like 1,1′-bis(diphenylphosphino)ferrocene) have been synthesized and studied electrochemically. nyu.edu
The coordination chemistry of iron(II) with phosphine ligands is extensive, with numerous complexes synthesized to model the active sites of nonheme iron enzymes or for applications in catalysis. nih.govcore.ac.uk Iron(II) complexes containing 1,5-diaza-3,7-diphosphacyclooctane ligands have been prepared, where the ligands can act as P,P-chelates. mdpi.com For example, ligands with phenyl, benzyl, and pyridin-2-yl substituents on the phosphorus atoms form bis-P,P-chelate cis-complexes with the formula [L₂Fe(CH₃CN)₂]²⁺. mdpi.com
In the context of ligands similar to 2-(diphenylphosphino)aniline, studies on iron(II) complexes with unsymmetrical P-N-P' pincer ligands are relevant. acs.org These have been synthesized via template reactions and show promise in catalytic applications. The synthesis of terminal iron(II)-PH₃ complexes stabilized by bisphosphine ligands like 1,1-bis(diphenylphopshino)methane (dppm) has also been reported. nih.gov The characterization of these complexes often involves ³¹P{¹H} NMR spectroscopy to determine the coordination environment of the phosphorus atoms. nih.gov For example, an isolated iron(II) hydride complex with dppm and a PH₃ ligand displays distinct signals for the dppm and PH₃ phosphorus nuclei. nih.gov
Table 2: Selected Iron(II) Phosphine Complex Types
| Ligand Type | Example Complex Formula | Research Focus |
|---|---|---|
| Bisphosphine (dppm) + PH₃ | [HFe(dppm)₂(PH₃)]⁺ | Synthesis and characterization of terminal PH₃ complexes. nih.gov |
| P-N-P' Pincer | [Fe(Ph₂PCH₂CH₂N=CHCH₂PR₂)(NCCH₃)₃]²⁺ | Catalytic asymmetric hydrogenation. acs.org |
Iridium complexes, particularly cyclometalated iridium(III) and half-sandwich iridium(III) complexes, are widely studied for their applications in materials science and catalysis. rsc.orgnih.gov The synthesis of these complexes often involves the reaction of an iridium precursor, such as IrCl₃·nH₂O or a dimeric complex like [Ir(C^N)₂Cl]₂, with the desired ligand. nih.govacs.org
For ligands containing phosphine donors, such as diphenyl-2-(3-methyl)indolylphosphine, various rhodium and iridium complexes have been synthesized and structurally characterized. nih.gov For example, the complex [IrCl(COD){PPh₂(C₉H₈N)}] (where COD = 1,5-cyclooctadiene) has been prepared and its structure determined by X-ray crystallography. nih.gov In many iridium(III) complexes, ligands like 2-phenylpyridine (B120327) are used to form stable cyclometalated structures. nih.govnih.gov The introduction of a phosphine group, as in 2-(diphenylphosphino)aniline, would offer a different coordination environment, potentially leading to complexes with unique photophysical or catalytic properties. The synthesis of heteroleptic iridium(III) complexes often involves reacting a cyclometalated iridium dimer with the ancillary ligand. acs.org
Analysis of Coordination Modes and Ligand Denticity
While aminophosphine (B1255530) ligands like 2-(diphenylphosphino)aniline can act as bidentate P,N-chelating agents, they can also exhibit other coordination modes, including monodentate coordination through the phosphorus atom. The specific coordination mode is often influenced by the metal center, the other ligands present, and the reaction conditions.
In the case of the related ligand 2-(diphenylphosphino)aminopyridine, while it prefers to form a five-membered P,N chelate, monodentate P-bound coordination has also been demonstrated in a range of palladium, platinum, and gold complexes. researchgate.net Similarly, the ligand bis(diphenylphosphino)aniline (dppan) has been shown to adopt a monodentate coordination mode in a copper(I) thiocyanate (B1210189) complex, where one dppan ligand is chelating and the other is bound only through the phosphorus atom. researchgate.net The cleavage of dimeric palladium complexes [Pd₂(PP)₂(μ-Cl)₂]²⁺ (where PP is a bis(phosphino)ferrocene ligand) by the addition of a monodentate phosphine (PR₃) results in the formation of [Pd(PP)(PR₃)Cl]⁺, further illustrating the formation of complexes where phosphines are bound in a monodentate fashion. nih.gov This versatility in coordination is a key feature of the chemistry of such hybrid ligands.
Bidentate P,N-Chelation
The most fundamental coordination mode of 2-(diphenylphosphino)aniline is as a bidentate P,N-chelating agent. In this capacity, the ligand forms a stable five-membered ring with a single metal center by coordinating through both the "soft" phosphorus atom and the "hard" nitrogen atom of the aniline group. This chelating effect lends stability to the resulting complexes. rsc.org
The formation of these chelate complexes is a common feature across various transition metals. For instance, new organoplatinum(II) complexes with a related ligand, 2-(diphenylphosphinoamino)pyridine, demonstrate this classic bidentate P,N coordination. rsc.org Similarly, studies with coinage metals have shown that functionalized bis(diphenylphosphino)aniline ligands readily form bis-chelated complexes with copper(I), silver(I), and gold(I) in a 2:1 ligand-to-metal ratio, resulting in a wire-like, linear arrangement. rsc.org The stability of these structures is enhanced by the chelate effect, which provides a robust framework around the metal center. rsc.org
Palladium(II) complexes featuring aminomethylphosphine (P-C-N) type ligands are also proposed to adopt a square planar geometry where the ligand acts as a bidentate chelate. researchgate.net The versatility of this chelation is further highlighted in studies where functionalized chelating diphosphines are synthesized from bis[2-(diphenylphosphino)ethyl]amine, underscoring the general utility of the P,N chelate motif in designing transition metal complexes. illinois.edu
Table 1: Examples of Metal Complexes with P,N-Chelating Ligands This table is generated based on data from related P,N ligand systems to illustrate the principle of bidentate chelation.
| Metal Center | Ligand Type | Complex Type/Geometry | Reference |
|---|---|---|---|
| Platinum(II) | 2-(diphenylphosphinoamino)pyridine | [PtR2(PN)], Square Planar | rsc.org |
| Copper(I), Silver(I), Gold(I) | bis(diphenylphosphino)aniline derivative | [M(PNP)2]+, Distorted Tetrahedral | rsc.org |
| Palladium(II) | (Ph2PCH2)2NR | [PdCl2(P-C-N)], Square Planar | researchgate.net |
Bridging Coordination Modes
Beyond simple chelation, 2-(diphenylphosphino)aniline and its derivatives can act as bridging ligands, linking two or more metal centers to form polynuclear complexes. This bridging can occur in several ways, most commonly through the phosphorus atom, but also involving the nitrogen atom, particularly after deprotonation to form an imido group.
A notable example involves the reaction of 2-diphenylphosphinoaniline with a molybdenum source, which yielded a dinuclear complex, {MoCl(Nt-Bu)[1-μ(N),2-(Ph2P)C6H4]}2. nih.govresearchgate.net In this structure, the deprotonated nitrogen atom of the ligand acts as a bridging imido group between two molybdenum centers, while the phosphine moiety remains terminally coordinated to one metal each. nih.govresearchgate.net This demonstrates a μ-N bridging mode, a less common but significant capability of the ligand.
More frequently, phosphine ligands bridge metal centers via the phosphorus donor. While not involving the exact aniline ligand, studies on related diphosphine ligands illustrate this principle clearly. For example, 1,2-bis(diphenylphosphino)methane (dppm) is well-known to facilitate the formation of binuclear gold(I) complexes where two dppm ligands bridge two gold centers. nih.gov Similarly, rhodium complexes containing 2-(diphenylphosphino)pyridine can form μ-carbonyl-dichlorodirhodium species where two ligands are present in a structure bridged by other groups. acs.org This capacity for bridging allows for the construction of complex multinuclear architectures with potential applications in catalysis and materials science.
Adaptive and Hemilabile Ligand Behavior in Metal Coordination
The 2-(diphenylphosphino)aniline ligand exhibits sophisticated adaptive and hemilabile behavior, allowing it to modify its coordination mode in response to the electronic and steric demands of the metal center and its environment. Hemilability refers to the capacity of a multidentate ligand to have one donor atom that can reversibly bind and dissociate from the metal center while another remains firmly attached. For P,N ligands, the stronger P-metal bond typically serves as the anchor, while the weaker N-metal bond can cleave and reform.
This behavior is crucial in catalysis, where the temporary dissociation of the nitrogen arm can open a coordination site on the metal for substrate binding and activation. Studies on related P,O phosphine ligands, such as Ph2PNHC(O)Me, show that they can behave as either rigid chelates or as hemilabile ligands within the same cationic palladium(II) complex. rsc.org The ability to exist as both a chelating and a monodentate (P-bound) ligand in the same molecule highlights this dynamic nature. rsc.org
The concept of adaptive coordination is broader, encompassing the ligand's ability to adopt various coordination motifs. nih.gov For 2-(diphenylphosphino)aniline, this includes switching between a monodentate P-bound mode, a bidentate P,N-chelating mode, and various bridging modes. This versatility allows the ligand to stabilize metal centers in different oxidation states and coordination geometries, making it a highly adaptable component in the design of functional metal complexes. nih.gov
Influence of Counterions and Solvents on Complex Isomerism and Formation
The final structure, isomerism, and even the successful formation of a metal complex with 2-(diphenylphosphino)aniline can be profoundly influenced by the choice of counterion and solvent. These components of the reaction medium are not always innocent bystanders and can play a direct role in the coordination sphere of the metal.
The nature of the counterion is particularly critical. Coordinating anions (like halides) can compete for binding sites on the metal, favoring the formation of neutral complexes where the ligand might be monodentate or part of a bridged structure. In contrast, non-coordinating counterions (such as BF₄⁻, PF₆⁻, or SbF₆⁻) create a more electrophilic metal center that strongly favors the formation of cationic complexes with fully chelating ligands. researchgate.netunits.it Research on copper(I) complexes with a related bis(diphenylphosphino)aniline ligand demonstrated that monomeric, chelated complexes form with non-coordinating anions, whereas the coordinating thiocyanate (SCN⁻) anion leads to a different structure where one ligand is chelating and another is monodentate. researchgate.net
Solvents can influence complex formation through their polarity and coordinating ability. For example, a palladium(II) complex with a P,P ligand was found to be sensitive to trace amounts of water in the solvent, leading to its conversion into a dimeric, hydroxo-bridged species. units.it In other systems, the luminescent properties of platinum(II) complexes, which are directly tied to their molecular aggregation and structure, are highly dependent on the solvent system used. rsc.org Furthermore, the synthesis of cobalt(II) complexes with P,N,P-type ligands can yield different products—zwitterionic or ionic—depending on the halide counterion (Cl⁻, Br⁻, I⁻) and reaction conditions. dur.ac.uk
Table 2: Observed Influence of Counterions and Solvents on Complex Formation This table summarizes findings from related ligand systems to illustrate general principles.
| Factor | System | Observation | Reference |
|---|---|---|---|
| Counterion | Cu(I) + bis(diphenylphosphino)aniline | Non-coordinating anion leads to monomeric chelate; coordinating SCN- leads to mixed chelate/monodentate structure. | researchgate.net |
| Counterion | Co(II) + P,N,P Ligands | Choice of halide (Cl, Br, I) influences formation of zwitterionic vs. ionic complexes. | dur.ac.uk |
| Solvent | Pd(II) + P,P Ligand | Trace water in solvent leads to formation of a dimeric, hydroxo-bridged complex. | units.it |
| Solvent | Pt(II) Complexes | Luminescent properties and molecular aggregation are highly dependent on the solvent system. | rsc.org |
Spectroscopic and Structural Characterization of 2 Diphenylphosphino Aniline Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for probing the electronic and structural environment of atoms in a molecule. researchgate.net For complexes of 2-(diphenylphosphino)aniline (B1366319), ¹H, ³¹P, and ¹³C NMR, often complemented by 2D techniques, provide a wealth of information. researchgate.netmdpi.com
Proton NMR spectra offer insights into the arrangement of hydrogen atoms within the ligand framework upon complexation. The aromatic region of the ¹H NMR spectrum of 2-(diphenylphosphino)aniline complexes typically displays a complex pattern of multiplets corresponding to the protons of the aniline (B41778) and phenyl rings. nih.gov The chemical shifts of the aniline ring protons can be influenced by the coordination of the nitrogen atom to a metal center. For instance, in aniline, the aromatic protons resonate at specific chemical shifts (δ): 7.14 (t, J = 7.6 Hz, 2H), 6.74 (t, 1H, J = 7.2 Hz), and 6.66 (d, 2H, J = 7.5 Hz). rsc.org Upon complexation, these shifts can change, reflecting alterations in the electronic environment. The NH₂ protons, which appear as a broad singlet in the free ligand, may exhibit a downfield shift and broadening upon coordination due to the involvement of the lone pair in bonding. rsc.org Deuterium exchange experiments can be used to identify the NH proton signals. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Aniline and its Derivatives
| Compound | Aromatic Protons | NH₂ Protons | Reference |
|---|---|---|---|
| Aniline | 7.14 (t), 6.74 (t), 6.66 (d) | 3.53 (br s) | rsc.org |
| 2-Methoxy aniline | 6.78 (d), 6.69-6.61 (m), 6.54-6.48 (m) | 4.65 (br s) | rsc.org |
| 2-Chloro aniline | 7.22 (d), 7.04 (t), 6.62-6.70 (m) | 3.99 (br s) | rsc.org |
| 4-Bromo aniline | 7.23 (d), 6.55 (d) | 3.65 (br s) | rsc.org |
| 3-Bromo aniline | 7.59-7.56 (dd), 7.49 (s), 7.30-7.26 (m), 6.96-6.93 (dd) | 4.00 (br s) | rsc.org |
| 4-Hydroxy aniline | 6.49-6.40 (q) | 4.35 (br s) | rsc.org |
Note: Chemical shifts (δ) are given in ppm. Coupling constants (J) are in Hz. (t = triplet, m = multiplet, d = doublet, br s = broad singlet, q = quartet, dd = doublet of doublets).
³¹P NMR spectroscopy is particularly informative for studying phosphine-containing complexes. oxinst.com The phosphorus-31 nucleus is highly sensitive, and its chemical shift is a direct probe of the electronic environment around the phosphorus atom. oxinst.com For 2-(diphenylphosphino)aniline complexes, the ³¹P NMR spectrum typically shows a single resonance, indicating the presence of one type of phosphorus environment. A significant downfield shift (coordination shift, Δδ = δcomplex - δligand) of the ³¹P signal upon coordination to a metal center is a hallmark of complex formation. researchgate.net This shift arises from the donation of the phosphorus lone pair to the metal, which deshields the phosphorus nucleus. The magnitude of the coordination shift can provide insights into the strength of the metal-phosphorus bond. For example, in silver(I) complexes with phosphine (B1218219) ligands, the ³¹P chemical shifts are observed downfield relative to the free ligand. rsc.org
Interactive Data Table: ³¹P{¹H} NMR Data for Metal Complexes with Phosphine Ligands
| Complex | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| [CuBrL₃] (L = 2-(diphenylphosphino)pyridine) | DMSO-d₆ | -4.60 (bs) | nih.gov |
| [AgClL₃] (L = 2-(diphenylphosphino)pyridine) | DMSO-d₆ | 3.31 (s) | nih.gov |
| [AgBrL₃] (L = 2-(diphenylphosphino)pyridine) | DMSO-d₆ | 4.92 (bs) | nih.gov |
| [AgIL₃] (L = 2-(diphenylphosphino)pyridine) | DMSO-d₆ | 0.20 (s) | nih.gov |
| [Ag₄Cl₄L₄] (L = 2-(diphenylphosphino)pyridine) | DMSO-d₆ | 10.24 (s) | nih.gov |
| [Ag₄Br₄L₄] (L = 2-(diphenylphosphino)pyridine) | CDCl₃ | 6.47 (s) | nih.gov |
Note: Chemical shifts (δ) are given in ppm. (bs = broad singlet, s = singlet).
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the 2-(diphenylphosphino)aniline ligand and its changes upon complexation. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet. libretexts.org The chemical shifts of the carbon atoms in the aniline and phenyl rings are sensitive to the electronic effects of coordination. mdpi.comstackexchange.com The carbon atom directly bonded to the phosphorus (C-P) often shows a characteristic coupling (JCP) in the proton-coupled spectrum, which can be a useful diagnostic tool. nih.gov Upon coordination, the chemical shifts of the carbons in the aniline ring, particularly the ipso-carbon (C-N) and the ortho- and para-carbons, can be affected due to changes in electron density distribution. researchgate.net
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Aniline and its Derivatives
| Compound | Aromatic Carbons | Reference |
|---|---|---|
| Aniline | 146.4, 129.3, 118.6, 115.1 | rsc.org |
| p-Bromoaniline | 145.70, 132.27, 117.00, 110.44 | rsc.org |
| 3-Aminostyrene | 146.4, 138.6, 136.9, 129.3, 116.9, 114.7, 113.5, 112.7 | rsc.org |
| 6-Amino-1,4-benzodioxane | 143.8, 140.7, 136.4, 117.5, 108.6, 104.1 | rsc.org |
Note: Chemical shifts (δ) are given in ppm.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of 2-(diphenylphosphino)aniline complexes. numberanalytics.comnationalmaglab.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly bonded to heteronuclei like ¹³C, allowing for the straightforward assignment of protonated carbons. numberanalytics.com Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This technique is particularly valuable for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule. researchgate.netmdpi.com For instance, HMBC can be used to confirm the coordination of the phosphine group by observing correlations between the phenyl protons and the ipso-carbon of the aniline ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for probing the nature of the coordination bonds. scilit.com In the context of 2-(diphenylphosphino)aniline complexes, IR spectra provide key information about the N-H and P-C stretching vibrations. The N-H stretching frequencies, typically observed in the region of 3300-3500 cm⁻¹, are sensitive to hydrogen bonding and coordination. researchgate.net A shift in these frequencies upon complexation can indicate the involvement of the amino group in bonding to the metal center. researchgate.net The P-C stretching vibrations, which appear in the fingerprint region of the spectrum, can also be affected by coordination. sdstate.edu Additionally, new bands corresponding to metal-nitrogen (M-N) and metal-phosphorus (M-P) stretching vibrations may appear in the low-frequency region of the IR spectrum, providing direct evidence of coordination.
X-ray Crystallography for Solid-State Structure Determination
Molecular Geometry and Stereochemistry
The coordination of 2-(diphenylphosphino)aniline to metal centers gives rise to a variety of molecular geometries and stereochemical outcomes, largely dictated by the nature of the metal, its oxidation state, and the presence of other ligands.
With cobalt, the coordination of two N,N-bis(diphenylphosphino)aniline ligands results in a stable octahedral complex when crystallized in acetonitrile, with two solvent molecules occupying the axial positions. exlibrisgroup.com This highlights the role of the solvent in directing the final molecular geometry.
In the case of gold(I), the coordination environment can be tetrahedral, although significant distortions are often introduced by the small bite angle of the phosphine ligands. rsc.org Rhenium(V) complexes with 2-(diphenylphosphinomethyl)aniline, a related ligand, can form monomeric, dimeric, and even a novel trimeric cyclic structure. nih.gov
The stereochemistry at the nitrogen atom can be a crucial factor, especially in chiral complexes. For phosphine-amino-alcohol ligands coordinating to a palladium(II) center, the configuration of the nitrogen donor and the conformation of the resulting chelate ring are highly influenced by intramolecular hydrogen bonding. unideb.hu
Analysis of Metal-Ligand Bond Lengths and Angles
X-ray crystallography provides precise data on the bond lengths and angles within these complexes, offering insights into the nature and strength of the metal-ligand interactions.
In square-planar palladium(II) complexes, the Pd-P and Pd-N bond lengths are characteristic of dative bonds from phosphorus and nitrogen to the metal center. nih.gov For example, in cis-bis-(l-valinato)palladium(II), the Pd-N bonds are approximately 2.01 Å and the Pd-O bonds are around 2.01 Å. nih.gov The bond angles around the palladium center deviate from the ideal 90° due to the constraints of the chelate rings, with N-Pd-N and O-Pd-O angles being close to 97-100°. nih.gov
In a tetrahedral silver(I) complex with a bis(diphenylphosphino)aniline derivative, the Ag-P bond lengths were found to be in the range of 2.455 Å to 2.548 Å. rsc.org The P-Ag-P angles will deviate from the ideal 109.5° due to the steric constraints of the ligands.
For gold(III) complexes of 2-(diphenylthiophosphino)aniline, the gold atom is chelated by the S and N atoms of the ligand. researchgate.net The bond distances and angles in these complexes are influenced by the electronic properties of the other ligands attached to the gold center.
The table below summarizes selected bond lengths and angles for representative metal complexes of 2-(diphenylphosphino)aniline and related ligands.
| Complex | Metal | Ligand Donor Atoms | Bond | Length (Å) | Angle | Degrees (°) |
| cis-bis-(l-valinato)palladium(II) nih.gov | Pd(II) | N, O | Pd-N | 2.0054(15), 2.0110(16) | O-Pd-O | 96.03(6) |
| Pd-O | 2.0054(15), 2.0170(13) | N-Pd-N | 96.90(6) | |||
| Silver(I) bis(diphenylphosphino)aniline complex rsc.org | Ag(I) | P | Ag-P | 2.455 - 2.548 | - | - |
| Gold(I) phosphine complex mdpi.com | Au(I) | P | Au-P | 2.233 | P-Au-Cl | 177.6 |
| Phenyl palladium(II) iodide complex nih.gov | Pd(II) | P, I, C | Pd-I | 2.6626(3) - 2.6887(2) | C-Pd-I | 171.82(9) - 180 |
| Pd-C | 2.005(4) - 2.088(4) | P-Pd-P | 171.36(4) - 180 | |||
| Pd-P | 2.3204(6) - 2.3346(10) |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Agostic Interactions)
Intermolecular interactions play a critical role in the solid-state packing of 2-(diphenylphosphino)aniline complexes and can influence their physical and chemical properties.
Hydrogen Bonding: The aniline moiety of the ligand provides N-H groups that can act as hydrogen bond donors. These can form intramolecular hydrogen bonds, for instance with a halide co-ligand in a metal complex, which can stabilize a particular conformation. unideb.hu Intermolecular hydrogen bonds are also frequently observed, where the N-H groups of one complex interact with acceptor atoms (like oxygen or halides) on an adjacent molecule, leading to the formation of extended supramolecular architectures. nih.govresearchgate.net In water-aniline complexes, the hydrogen bond can be either partially covalent or totally electrostatic, depending on which atom acts as the hydrogen bond donor.
Agostic Interactions: Agostic interactions, which are three-center-two-electron bonds between a metal and a C-H bond, are another important type of weak interaction observed in organometallic complexes. nih.govnih.gov These interactions are more common for electron-deficient metal centers and can influence the reactivity of the complex. nih.gov While not explicitly detailed for 2-(diphenylphosphino)aniline hydrochloride complexes in the provided context, the presence of C-H bonds in the phenyl rings of the phosphine and aniline moieties makes such interactions plausible, especially with coordinatively unsaturated metal centers. Anagostic interactions, a related phenomenon characterized by longer metal-hydrogen distances, have also been identified in certain transition metal complexes. researchgate.netconicet.gov.ar
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the characterization of 2-(diphenylphosphino)aniline complexes. upce.cz It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the elemental composition of the complex with a high degree of confidence. rsc.orgmdpi.com
HRMS is particularly useful for confirming the successful synthesis of the desired complex and for identifying any byproducts. The isotopic pattern of the molecular ion peak can also provide valuable information, especially for complexes containing metals with multiple stable isotopes. upce.cz Electrospray ionization (ESI) is a commonly used soft ionization technique for organometallic compounds, as it often allows for the observation of the intact molecular ion. uvic.ca
The fragmentation pattern observed in the HRMS spectrum can also offer structural insights. The cleavage of metal-ligand bonds is a common fragmentation pathway, and the masses of the resulting fragment ions can help to elucidate the coordination environment of the metal center. uvic.ca
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for characterizing 2-(diphenylphosphino)aniline complexes. The absorption spectra of these complexes are typically dominated by ligand-centered (LC) π → π* and n → π* transitions, as well as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. mdpi.com
The absorption bands arising from the 2-(diphenylphosphino)aniline ligand itself are typically observed in the UV region. Upon coordination to a metal center, these bands may shift, and new bands corresponding to charge transfer transitions may appear. For instance, in some silver(I) complexes, absorption bands around 240 nm and in the 330–380 nm range are attributed to ligand-centered transitions, while bands at longer wavelengths can have a mixed MLCT and ligand-to-ligand charge transfer (LLCT) character. mdpi.com
The table below provides a summary of the types of electronic transitions observed in the UV-Vis spectra of related metal-phosphine complexes.
| Transition Type | Description | Typical Wavelength Region |
| Ligand-Centered (LC) π → π | Excitation of an electron from a π bonding to a π anti-bonding orbital within the ligand. | UV (< 300 nm) |
| Ligand-Centered (LC) n → π | Excitation of a non-bonding electron to a π anti-bonding orbital within the ligand. | UV-Visible (300-400 nm) |
| Metal-to-Ligand Charge Transfer (MLCT) | Excitation of an electron from a metal-based orbital to a ligand-based orbital. | Visible |
| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand-based orbital to a metal-based orbital. | UV-Visible |
| Ligand-to-Ligand Charge Transfer (LLCT) | Excitation of an electron from one ligand to another within the complex. researchgate.net | UV-Visible |
Catalytic Applications of 2 Diphenylphosphino Aniline Metal Complexes
Transfer Hydrogenation Reactions
Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule, such as 2-propanol, to a substrate, like a ketone, mediated by a metal complex. Catalysts incorporating the 2-(diphenylphosphino)aniline (B1366319) ligand are active in this process, with the amine group often playing a direct role in the catalytic mechanism.
Ruthenium-Catalyzed Acetophenone (B1666503) Hydrogenation
Half-sandwich ruthenium(II) complexes containing 2-(diphenylphosphino)aniline as a ligand are active pre-catalysts for the transfer hydrogenation of acetophenone. researchgate.net The ligand coordinates to the ruthenium center through both the phosphorus and nitrogen atoms, forming a stable chelate. researchgate.net In the presence of a base like potassium hydroxide, these complexes efficiently catalyze the reduction of acetophenone to 1-phenylethanol (B42297) using 2-propanol as the hydrogen source. researchgate.net
Studies have shown that these catalysts can achieve high turnover frequencies (TOF), with values reaching up to 4440 h⁻¹. researchgate.net Mechanistic investigations, supported by theoretical calculations, suggest that the reaction proceeds through a bifunctional mechanism. The coordinated amine (-NH2) group plays a critical role; its initial deprotonation by the base is a key step that initiates the catalytic cycle. researchgate.net This mechanism is analogous to those proposed for other ruthenium catalysts bearing diamine and amino alcohol ligands. researchgate.net
Table 1: Activity of Ruthenium-2-(diphenylphosphino)aniline Complexes in Acetophenone Transfer Hydrogenation Data sourced from scientific studies on ruthenium-catalyzed reactions.
Iridium-Catalyzed Hydrogenation of Unsaturated Bonds
Iridium complexes are highly effective catalysts for the transfer hydrogenation of α,β-unsaturated carbonyl compounds. While specific studies focusing solely on the 2-(diphenylphosphino)aniline ligand are not widely documented, the general catalytic system using related phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is well-established. organic-chemistry.orgnih.govlookchem.com This system, typically comprising [Ir(cod)Cl]₂, a phosphine ligand, and a base such as cesium carbonate, selectively reduces the carbon-carbon double bond of conjugated enones, yielding the corresponding saturated carbonyl compounds in excellent yields. nih.govlookchem.com
The reaction proceeds chemoselectively, leaving the carbonyl group intact. organic-chemistry.org The use of both the phosphine ligand and the base is essential for achieving high conversion and selectivity. nih.gov This method provides a reliable route to saturated ketones and aldehydes from their unsaturated precursors using 2-propanol as a safe and readily available hydrogen donor. organic-chemistry.orglookchem.com
Table 2: Iridium-Catalyzed Transfer Hydrogenation of Representative α,β-Unsaturated Ketones Data illustrates typical yields for this reaction type using a related Ir/dppp catalytic system.
Rhodium-Catalyzed Ketone Hydrogenation
Rhodium complexes are also widely used for the transfer hydrogenation of ketones. liverpool.ac.ukresearchgate.net Catalysts are often formed in situ from a rhodium precursor, such as [RhCl₂(Cp*)]₂, and a suitable ligand. While research on this specific reaction with 2-(diphenylphosphino)aniline is limited, studies on related P,N-type ligands, like chiral Schiff bases and amino acid-derived ligands, have demonstrated high efficiency. researchgate.netnih.gov
These catalytic systems reduce a variety of aryl and alkyl ketones to their corresponding secondary alcohols, often with high conversion rates. researchgate.net The reaction typically employs 2-propanol or a formic acid/triethylamine (B128534) mixture as the hydrogen source. researchgate.net The modular nature of the ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize activity for different substrates.
Table 3: Rhodium-Catalyzed Transfer Hydrogenation of Representative Ketones Data illustrates typical conversions for this reaction type using related Rh/P,N-ligand catalytic systems.
Carbon-Carbon Cross-Coupling Reactions
Palladium complexes incorporating aminophosphine (B1255530) ligands are versatile catalysts for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. The 2-(diphenylphosphino)aniline ligand can be used to prepare palladium(II) pre-catalysts that are effective in fundamental transformations like the Heck and Suzuki-Miyaura reactions. scilit.com
Palladium-Catalyzed Heck Reactions
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. youtube.comyoutube.com Palladium(II) complexes derived from bis(diphenylphosphino)aniline ligands serve as effective pre-catalysts for this transformation. scilit.com The catalytic cycle is generally understood to involve the in-situ reduction of the Pd(II) pre-catalyst to a Pd(0) species. This active catalyst then undergoes oxidative addition with the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. youtube.com These reactions are typically carried out in the presence of a base. youtube.com
Table 4: Representative Palladium-Catalyzed Heck Reactions Data illustrates typical transformations for the Heck reaction.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon single bond by coupling an organoboron species with an organohalide. youtube.comyoutube.com Palladium(II) complexes featuring bis(diphenylphosphino)aniline ligands have been successfully applied as pre-catalysts in Suzuki coupling reactions. scilit.com The reaction mechanism involves an initial oxidative addition of the organohalide to the Pd(0) catalyst, followed by a transmetalation step where the organic group from the boron compound is transferred to the palladium center. The final step is a reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. youtube.com This reaction is known for its high functional group tolerance and generally mild conditions. nih.gov
Table 5: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions Data illustrates typical transformations for the Suzuki-Miyaura reaction.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis for forming stereogenic carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The efficacy of this reaction is highly dependent on the chiral ligand coordinating to the palladium center. Ligands based on the 2-(diphenylphosphino)aniline (DPPA) framework have been developed for this purpose. nih.gov In these systems, the ligand's bite angle (P-Pd-P) is a crucial determinant of enantioselectivity. A larger bite angle is believed to create a more defined and effective chiral pocket around the metal, thereby enhancing enantiomeric control. nih.gov
Research has demonstrated that the rigidity of the scaffold linking two DPPA units influences this bite angle. For instance, a palladium complex derived from a rigid scaffold forcing a large dihedral angle between the carboxamide groups of the ligand exhibited a P-Pd-P bite angle of 110.05°, a significant deviation from the typical 90° of square-planar palladium complexes, leading to satisfactory enantioselectivity. nih.gov Modular multidentate phosphines synthesized from chiral amines and 2-(diphenylphosphino)benzaldehyde, which are structurally related to DPPA, have also been evaluated in the palladium-catalyzed alkylation of cycloalkenyl carbonates. mdpi.com These catalytic systems achieved high turnover frequencies and good enantiomeric excesses (ee's) of 72-85% for the (S)-alkylated product. mdpi.com
The versatility of palladium catalysis is also seen in the allylic alkylation of diphenylphosphine (B32561) oxides, a method to create valuable chiral allylphosphine (B14262219) oxides. rsc.org This transformation proceeds with high regio- and enantioselectivity using chiral bis(phosphine) ligands. rsc.org
| Substrate | Ligand Type | Metal | Key Finding | Reference |
| rac-cyclohexen-2-yl methylcarbonate | Chiral multidentate phosphine | Pd | Achieved 72-85% ee for the (S)-alkylated product. | mdpi.com |
| General cycloalkenyl carbonates | Ligand based on 2-(diphenylphosphino)aniline (DPPA) | Pd | A large P-Pd-P bite angle (110.05°) was crucial for enantioselectivity. | nih.gov |
| Trifluoromethylated allyl acetates | Chiral bis(phosphine) | Pd | Catalyzed allylic alkylation of diphenylphosphine oxide, forming P-C bonds. | rsc.org |
Olefin Oligomerization and Polymerization
The selective oligomerization of ethylene (B1197577) to produce linear alpha-olefins such as 1-butene, 1-hexene (B165129), and 1-octene (B94956) is a process of immense industrial importance. Metal complexes featuring diphosphinoamine (PNP) ligands, including those derived from 2-(diphenylphosphino)aniline, are highly effective catalysts for these transformations.
Nickel-Catalyzed Ethylene Oligomerization
Nickel complexes are particularly prominent in catalyzing the dimerization and oligomerization of ethylene. rsc.org The ligand structure plays a critical role in determining the catalyst's activity and selectivity. Nickel(II) complexes bearing N-functionalized bis(diphenylphosphino)amine (DPPA-type) ligands have been studied extensively for ethylene oligomerization. acs.orgacs.org
A combined experimental and theoretical study of nickel(II) complexes with N-thioether functionalized DPPA-type ligands revealed that the nature of the N-substituent (aryl vs. alkyl thioether) and the chelate ring size significantly influence catalytic performance. acs.org For example, upon activation with ethylaluminum dichloride (AlEtCl₂), these complexes effectively catalyze the oligomerization of ethylene with moderate activities. acs.org The selectivity for butenes is affected by the ligand structure; complexes with a five-membered [Ni(SPNP)] metallocycle have demonstrated excellent catalytic selectivity. acs.org
| Catalyst Precursor | Cocatalyst | Activity ( g/mol Ni·h·bar) | Butene Selectivity (%) | Reference |
| [NiCl₂{(Ph₂P)₂N(CH₂)₃SMe-P,P}] | AlEtCl₂ | 1.8 x 10⁵ | 70-71 | acs.org |
| [NiCl₂{(Ph₂P)₂N(Ar-SMe)-P,P}] | AlEtCl₂ | 1.0 x 10⁵ | 94-95 | acs.org |
Conditions vary; table presents representative data.
Chromium-Catalyzed Olefin Transformations
Chromium-based catalysts, particularly those supported by diphosphinoamine (PNP) ligands, are renowned for their high activity and selectivity in the trimerization and tetramerization of ethylene to 1-hexene and 1-octene, respectively. acs.orgacs.orgbohrium.com The electronic and steric properties of the PNP ligand, which can be tuned by modifying the substituents on the nitrogen and phosphorus atoms, are instrumental in directing the reaction pathway. acs.orgacs.org
Systems using a chromium(III) precursor, such as [CrCl₃(THF)₃], combined with a PNP ligand and activated by a cocatalyst like methylaluminoxane (B55162) (MAO), form highly active catalysts. nih.gov Studies on a series of symmetric and unsymmetric PNP ligands have shown that ligand structure can induce a switch in selectivity. For example, an unsymmetric ligand, (o-anisyl)₂PN(Me)PPh₂, led to the unique incorporation of two styrene (B11656) units in a co-trimerization reaction with ethylene, a departure from the typical product distribution. nih.gov The mechanism is believed to proceed through metallacyclic intermediates, specifically chromacyclopentane and chromacycloheptane, with the ligand framework stabilizing the specific oxidation states and geometries required for selective C-C bond formation. acs.org The bulkiness of the N-substituent on the PNP ligand often correlates with selectivity, with bulkier groups favoring the formation of 1-octene. acs.org
| Cr-PNP Catalyst System | Cocatalyst | Main Products | Key Feature | Reference |
| Cr(acac)₃ / ⁱPrN(PPh₂)₂ | MAO | 1-Hexene, 1-Octene | Benchmark system for selective oligomerization. | chem960.com |
| [CrCl₃(THF)₃] / (o-anisyl)₂PN(Me)PPh₂ | MAO | 1-Hexene, 1-Octene | High activity and selectivity for ethylene trimerization. | bohrium.comnih.gov |
| Cr(PNPᴼ⁴)(o,o'-biphenyldiyl)Br | NaBArF | 1-Hexene | Well-defined precursor for mechanistic studies. | acs.org |
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. While platinum catalysts are traditional, there is growing interest in complexes of more earth-abundant first-row transition metals like cobalt. nih.gov Cobalt complexes featuring diphosphine ligands have emerged as active catalysts for the hydrosilylation of both alkenes and polar C=O bonds in ketones. nih.govd-nb.info
For example, well-characterized Co(I) and Co(II) complexes with a diphosphine-ketone ligand are active in the hydrosilylation of 1-octene with phenylsilane. The Co(I) complex proved superior, catalyzing the reaction under mild, solvent-free conditions at room temperature to yield octylphenylsilane in high yield. nih.gov The same catalytic system demonstrated excellent results in the hydrosilylation of acetophenone, achieving over 99% conversion. d-nb.info This highlights the potential for phosphine-based ligands to facilitate the hydrosilylation of substrates with polar functional groups. nih.govd-nb.info Kinetic studies on ketone hydrosilylation using copper(I) diphosphine complexes have also been conducted to elucidate the reaction mechanism. uclouvain.be
Reactions Involving P–C, C–C, and C–H Bond Transformations
The versatility of the 2-(diphenylphosphino)aniline ligand scaffold extends to a variety of bond-forming reactions.
P–C Bond Formation: Palladium-catalyzed allylic alkylation has been ingeniously applied to the synthesis of chiral allylphosphine oxides, which involves the formation of a phosphorus-carbon bond. In this reaction, diphenylphosphine oxide acts as a nucleophile, attacking a π-allyl palladium intermediate. The use of chiral bis(phosphine) ligands allows for excellent enantioselective control, providing a direct route to valuable P-chiral compounds. rsc.org
C–C Bond Formation: Hydroformylation, the addition of H₂ and CO across an alkene, is a major industrial process for aldehyde synthesis. Rhodium complexes modified with phosphine ligands are the catalysts of choice for achieving high selectivity under mild conditions. researchgate.netrsc.org Dendrimers functionalized with diphenylphosphine groups have been used as macroligands for rhodium in the hydroformylation of 1-octene. These multinuclear rhodium complexes showed higher conversions and faster reaction rates compared to analogous mononuclear catalysts. researchgate.net The electronic properties of the phosphine ligands are considered more critical than steric factors in determining the regioselectivity of these reactions. rsc.org
C–H Bond Activation: Direct C–H activation is a powerful strategy for molecular synthesis that avoids pre-functionalized starting materials. nih.gov Metal-ligand cooperation, where the ligand actively participates in bond-breaking and-making steps, is a key principle in this area. nih.gov Cobalt(III) metallacycles supported by bis(phosphine) ligands have been shown to promote the C(sp²)-H functionalization of arenes. acs.org In a related concept, iron complexes bearing the bis(diphenylphosphino)amine (dppa) ligand can perform heterolytic cleavage of dihydrogen, where the ligand acts as an internal base—a process relevant to hydrogenation and C-H activation mechanisms. nih.gov The direct C–H arylation of unprotected anilines has also been achieved with palladium catalysts, where a cooperating ligand enables ortho-selectivity and prevents competing N-arylation. nih.gov
Homogeneous Catalysis for Hydrogenation
Homogeneous hydrogenation catalysts, typically soluble transition metal complexes, offer high chemo- and regioselectivity for the reduction of unsaturated compounds under mild conditions. youtube.comlibretexts.org Complexes of rhodium, ruthenium, and iridium with phosphine ligands are among the most common and effective catalysts. youtube.comwiley-vch.de
A particularly important application is the transfer hydrogenation of ketones to chiral alcohols, using a hydrogen donor like isopropanol. tandfonline.commdpi.com Ruthenium(II) complexes, in particular, have been extensively studied for this transformation. Catalytic systems generated from Ru(II) precursors and various phosphine or phosphinite ligands can reduce a wide array of aromatic ketones, including those with electron-donating or electron-withdrawing substituents, with high conversion rates (up to 99%). tandfonline.comresearchgate.netrsc.org
The mechanism often involves the formation of a metal-hydride species which then delivers the hydride to the coordinated ketone. mdpi.com Iron complexes with bis(diphenylphosphino)amine ligands have been shown to activate H₂, forming stable hydride complexes through a cooperative mechanism where the ligand backbone assists in the cleavage of the H-H bond. nih.gov This fundamental reactivity underpins the utility of these complexes in hydrogenation catalysis.
| Substrate | Catalyst System | H₂ Source | Conversion/Yield | Reference |
| Acetophenone | [dichloro(η⁶-p-cymene)(phosphinite)ruthenium(II)] | Isopropanol/Base | High Conversion | tandfonline.com |
| Various Aryl Ketones | [Ru(II) complex with azo-Schiff base ligand] | Isopropanol/Base | Up to 99% Yield | researchgate.net |
| Various Aryl Ketones | [RuCl₂(PPh₃)(N,P,N-ligand)] | Isopropanol/Base | Up to 97% Yield | rsc.org |
| Cyclohexanone | [Ru(η⁶-p-cymene)(Schiff base)Cl₂] | Isopropanol/Base | 97% Conversion | researchgate.net |
Organocatalysis Mediated by Phosphine Derivatives
While metal complexes of 2-(diphenylphosphino)aniline are extensively utilized in catalysis, the parent phosphine and its derivatives also hold significant potential as organocatalysts. In this context, the molecule operates without a metal center, leveraging the inherent reactivity of the phosphorus and amine functionalities to promote chemical transformations. This section explores the principles of organocatalysis mediated by phosphine derivatives, with a conceptual focus on how structures like 2-(diphenylphosphino)aniline could function in this capacity.
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has established phosphines as a versatile class of catalysts. rsc.org The fundamental principle behind phosphine organocatalysis is the nucleophilic character of the phosphine. Trivalent phosphorus compounds can act as potent nucleophiles, initiating catalytic cycles by attacking electron-deficient starting materials. rsc.org This initial addition typically generates a reactive zwitterionic intermediate, which can then undergo a variety of subsequent transformations.
In the case of aminophosphine derivatives, such as those related to 2-(diphenylphosphino)aniline, the presence of both a nucleophilic phosphine center and a basic or hydrogen-bonding amine group within the same molecule opens the door to bifunctional catalysis. ox.ac.ukrsc.orgnih.gov This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile, often leading to enhanced reactivity and stereoselectivity. researchgate.netresearchgate.net The amine group can act as a Brønsted base to deprotonate a pronucleophile or as a hydrogen-bond donor to activate an electrophile, while the phosphine engages in its characteristic nucleophilic catalytic cycle. ox.ac.uknih.gov
Chiral β-aminophosphines, for instance, have emerged as powerful organocatalysts in asymmetric synthesis. rsc.org Their structural framework allows for the effective transfer of chirality during a reaction. Similarly, P-stereogenic β-aminophosphines, which have a chiral center at the phosphorus atom, have been synthesized and successfully employed in enantioselective reactions like the Morita-Baylis-Hillman reaction. nih.gov
A closely related and highly effective class of bifunctional organocatalysts are the bifunctional iminophosphoranes (BIMPs). ox.ac.ukresearchgate.net These are readily prepared via the Staudinger reaction between a phosphine and a chiral azide. ox.ac.uk The resulting iminophosphorane is a strong Brønsted base, and when combined with a hydrogen-bonding moiety, it can catalyze a range of challenging enantioselective transformations, including nitro-Mannich reactions and Michael additions. ox.ac.uknih.gov
While specific research detailing the use of 2-(diphenylphosphino)aniline hydrochloride as a primary organocatalyst is not extensively documented, its structure suggests a strong potential for bifunctional catalysis. The diphenylphosphino group can serve as the nucleophilic center, while the anilino proton, especially when protonated as the hydrochloride salt, could act as a Brønsted acid or a hydrogen-bond donor to activate substrates.
The following table presents representative examples of organocatalytic reactions mediated by aminophosphine derivatives, illustrating the types of transformations that could potentially be explored with catalysts derived from 2-(diphenylphosphino)aniline.
Table 1: Representative Organocatalytic Reactions Mediated by Aminophosphine Derivatives
| Catalyst Type | Reaction | Substrates | Product | Yield (%) | Enantiomeric Excess (%) | Ref. |
| Chiral β-Aminophosphine | [3+2] Cycloaddition | Allenoate and Imine | Pyrroline derivative | 95 | 98 | nih.gov |
| Bifunctional Iminophosphorane (BIMP) | Nitro-Mannich Reaction | Ketimine and Nitromethane | β-Nitroamine | 94 | 92 | ox.ac.uk |
| P-Stereogenic β-Aminophosphine Thiourea | Morita-Baylis-Hillman | Aldehyde and Activated Alkene | Allylic Alcohol | 85 | 75 | nih.gov |
| Bifunctional N-Acyl Aminophosphine | Sequential Annulation | Allenoate and Ketimine | Poly-heterocycle | 90 | >99 (d.r.) | nih.gov |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study aminophosphine (B1255530) ligands and their complexes, providing detailed insights into catalytic mechanisms, reaction energetics, and electronic properties.
The 2-(Diphenylphosphino)aniline (B1366319) ligand possesses both a soft phosphine (B1218219) donor and a hard amine donor. This dual functionality allows it to participate in bifunctional catalysis, where the amine group can act as a proton shuttle or a hemilabile coordinating site, while the phosphine group remains anchored to the metal center. DFT studies are instrumental in elucidating these complex catalytic cycles. By modeling the interactions between the catalyst, substrates, and intermediates, researchers can map out the entire reaction pathway. These models can confirm the cooperative role of the P-donor and N-H group, showing how the ligand actively participates in bond activation steps, which is crucial for reactions like hydrogenation and hydroformylation.
A key application of DFT is the calculation of reaction energy profiles. This involves determining the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. The energy difference between the ground state and the transition state, known as the activation energy, dictates the rate of a chemical reaction. For catalysts involving the 2-(diphenylphosphino)aniline ligand, DFT can be used to compare different potential reaction pathways, identifying the most energetically favorable route. For instance, calculations can reveal the energy barriers for substrate coordination, oxidative addition, migratory insertion, and reductive elimination steps within a catalytic cycle. This information is vital for understanding catalyst activity and for designing more efficient catalysts by modifying the ligand structure to lower critical energy barriers. DFT calculations on related diphosphinoamine (PNP) ligands, for example, have been used to compute the Gibbs free energy (ΔG) of isomerization, which strongly correlates with catalytic performance. nih.gov
The electronic properties of a ligand are paramount to its function, and DFT is an excellent tool for their analysis. A central concept in this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is typically nucleophilic and acts as an electron donor, while the LUMO is electrophilic and acts as an electron acceptor. youtube.comlibretexts.org
For 2-(Diphenylphosphino)aniline, the HOMO is generally localized on the phosphorus and nitrogen atoms, reflecting their electron-donating capabilities towards a metal center. The LUMO is typically associated with the π-antibonding orbitals of the phenyl rings. The energy gap between the HOMO and LUMO is a critical parameter that influences the ligand's reactivity and the stability of its metal complexes. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations allow for the visualization and energy quantification of these orbitals, providing a rationale for the ligand's bonding characteristics and its influence on the catalytic activity of the metal center. libretexts.orgresearchgate.net
Table 1: Conceptual Frontier Molecular Orbitals (FMOs) of 2-(Diphenylphosphino)aniline This table is a conceptual representation based on general principles of FMO theory applied to aminophosphine ligands.
| Molecular Orbital | Primary Character/Location | Chemical Significance |
| HOMO | Lone pairs on Phosphorus (P) and Nitrogen (N) atoms | Represents the primary electron-donating capability of the ligand to a metal center. The energy of the HOMO is related to the ligand's nucleophilicity. youtube.comlibretexts.org |
| LUMO | π* (antibonding) orbitals of the diphenyl and aniline (B41778) aromatic rings | Represents the ability of the ligand to accept back-donation from a metal center. The energy of the LUMO is related to the ligand's electrophilicity or π-acceptor properties. youtube.comlibretexts.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the kinetic stability and reactivity of the ligand. A smaller gap suggests higher reactivity and easier electronic excitation. nih.gov |
Ab Initio Calculations on Ligand and Complex Properties
Ab initio (Latin for "from the beginning") calculations are a class of computational methods based on quantum chemistry principles without the use of experimental data or empirical parameters. While DFT is itself a type of ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF). These calculations can provide highly accurate predictions of the geometric and electronic properties of the 2-(diphenylphosphino)aniline ligand and its metal complexes. researchgate.net Researchers use these methods to determine optimized molecular geometries, bond lengths, bond angles, and dipole moments. researchgate.net For metal complexes, these calculations can predict the strength of the metal-ligand bond and provide insights into the electronic structure that are difficult to obtain experimentally.
Computational Modeling of Coordination Geometries and Isomer Stability
When 2-(Diphenylphosphino)aniline coordinates to a metal center, multiple isomers are often possible (e.g., cis vs. trans arrangements of ligands). Computational modeling is a powerful tool for predicting the most stable coordination geometries and the relative stability of different isomers. DFT calculations, for example, were used to study technetium(I) complexes with 2-(diphenylphosphino)aniline, revealing only minor energy differences between three possible isomers. researchgate.net This finding suggests that the isolation of a specific isomer is likely influenced by external factors such as solvent interactions or the nature of the counterion, rather than a strong intrinsic preference. researchgate.net Such studies are crucial as the geometry of a complex profoundly impacts its reactivity and catalytic properties.
Table 2: Calculated Energies of [Tc(NO)Cl(H₂L)₂]⁺ Isomers (L = 2-(Diphenylphosphino)aniline) Data sourced from a DFT study on nitrosyltechnetium(I) complexes. researchgate.net
| Isomer Configuration | Relative Energy (kJ/mol) |
| cis-NO,Cl, trans-P,P | 0.0 |
| trans-NO,Cl, cis-P,P | +1.7 |
| trans-NO,Cl, trans-P,P | +1.9 |
Role of Theoretical Studies in Rational Ligand and Catalyst Design
One of the most significant contributions of theoretical and computational studies is their role in the rational design of new ligands and catalysts. illinois.edubeilstein-institut.de The traditional approach to catalyst development often relies on empirical screening, which can be time-consuming and resource-intensive. illinois.edu Computational methods provide a more targeted approach. beilstein-institut.dedigitellinc.com By establishing a clear understanding of structure-property relationships, chemists can use computational models to predict how modifications to the 2-(diphenylphosphino)aniline backbone will affect its performance. For example, theoretical studies can screen a virtual library of ligand candidates by calculating key descriptors, such as steric parameters and electronic properties, before any synthesis is attempted. nih.gov This in silico screening allows researchers to prioritize the most promising candidates for experimental investigation, significantly accelerating the discovery of catalysts with enhanced activity, selectivity, and stability. nih.govdigitellinc.com
Future Perspectives and Emerging Research Directions
Development of Novel 2-(Diphenylphosphino)aniline (B1366319) Derivatives with Tuned Steric and Electronic Properties
A primary direction for future research lies in the rational design and synthesis of new derivatives of 2-(diphenylphosphino)aniline. By systematically modifying the steric and electronic properties of the ligand, researchers can fine-tune the performance of the resulting metal complexes in catalytic applications.
Key strategies for derivatization include:
Substitution on the Aniline (B41778) Ring: Introducing electron-donating or electron-withdrawing groups onto the aniline ring can modulate the electron density at the nitrogen atom. This, in turn, influences the ligand's coordination properties and the reactivity of the metal center. For instance, the synthesis of N,N-bis(diphenylphosphino)benzidine and N,N-bis(diphenylphosphino)-3,3-dimethoxybenzidine represents a move towards creating bimetallic systems with extended electronic communication. researchgate.net
Modification of the Phosphine (B1218219) Group: Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl substituents can alter the steric bulk and the phosphine's cone angle. This steric hindrance is crucial in controlling substrate access to the catalytic center and can influence the selectivity of reactions.
N-Functionalization: A significant area of development is the introduction of functional groups at the nitrogen atom, transforming the primary aniline into a secondary or tertiary amine or even an amide. This N-functionalization in related bis(diphenylphosphino)amine (DPPA) ligands has been shown to create a wide diversity of ligand properties and applications for their metal complexes. acs.org For example, N-thioether functionalized bis(diphenylphosphino)amine ligands have been studied in nickel(II) complexes for ethylene (B1197577) oligomerization. researchgate.net
These modifications allow for the creation of a library of ligands, each with a unique electronic and steric profile, enabling the systematic optimization of catalysts for specific transformations.
Table 1: Examples of 2-(Diphenylphosphino)aniline Derivatives and Related Ligands
| Compound Name | Key Feature | Potential Application | Reference |
| N,N-bis(diphenylphosphino)benzidine | Extended π-system, bidentate phosphine | Dinuclear catalysts, materials science | researchgate.net |
| N,N-bis(diphenylphosphino)-3,3-dimethoxybenzidine | Electron-donating methoxy (B1213986) groups | Tuning electronic properties of catalysts | researchgate.net |
| N,N-bis(diphenylphosphino)-3-(methylthio)aniline | N-thioether functionality | Ethylene oligomerization | researchgate.net |
| (Aminoalkyl)diphenylphosphine sulfides | P=S bond, aminoalkyl group | Medicinal chemistry, building blocks for multidentate ligands | rsc.org |
| 2-(Diphenylphosphino)-N,N-dimethylbenzylamine | Tertiary amine, P,N chelation | Cross-coupling reactions | sigmaaldrich.com |
Exploration of New Metal Centers and Diverse Catalytic Transformations
While palladium has been a common metal center for catalysis with phosphinoaniline-type ligands, particularly in cross-coupling reactions like Suzuki and Heck, there is vast potential in exploring a wider range of transition metals. researchgate.netscilit.com Each metal offers unique redox properties and coordination geometries, opening doors to new catalytic transformations.
First-Row Transition Metals: There is growing interest in using earth-abundant and less expensive metals like cobalt, nickel, and copper. acs.orgresearchgate.netdur.ac.uknih.gov Cobalt complexes with related bis(diphenylphosphino)amine ligands have been investigated as precatalysts for hydroformylation, a large-scale industrial process. acs.orgnih.gov Nickel(II) complexes have shown effectiveness in ethylene oligomerization. researchgate.net
Group 11 Metals: Copper(I), silver(I), and gold(I) complexes with phosphine ligands are known for their interesting structural and photophysical properties. nih.govrsc.orgmdpi.com Research into their catalytic applications, such as in gold-catalyzed hydroamination of alkynes, is an emerging area. mdpi.com
Platinum Group Metals: Beyond palladium, platinum complexes with bis(diphenylphosphino)aniline ligands have been synthesized and characterized. scilit.com Ruthenium complexes with related chiral diphosphine ligands have demonstrated high efficiency in stereoselective hydrogenation reactions. nih.gov
The exploration of these new metal-ligand combinations is expected to uncover novel reactivity and expand the scope of catalytic transformations, including C-H activation, CO₂ reduction, and asymmetric catalysis. acs.orgacs.org
Advanced Computational Approaches for Predictive Ligand and Catalyst Design
Modern computational chemistry provides powerful tools for accelerating the discovery and optimization of new catalysts. Density Functional Theory (DFT) calculations and other computational methods are increasingly being used to predict the properties and reactivity of metal complexes with 2-(diphenylphosphino)aniline-type ligands. acs.orgresearchgate.netdur.ac.uknih.gov
Future research will likely focus on:
High-Throughput Screening: Using computational models to rapidly screen virtual libraries of ligand derivatives to identify promising candidates for synthesis and experimental testing.
Mechanism Elucidation: Detailed computational studies can provide deep insights into reaction mechanisms, transition states, and the role of the ligand in catalysis. This understanding is crucial for rational catalyst design. For example, DFT calculations have been used to investigate the structure of binuclear copper and silver complexes with 2-(diphenylphosphino)pyridine, a related P,N ligand. nih.gov
Predictive Modeling: Developing quantitative structure-activity relationships (QSAR) to correlate ligand properties (e.g., steric parameters, electronic properties) with catalytic performance (e.g., activity, selectivity). Computer-assisted catalyst development has already been applied to diphosphinoamine ligands to model their complex conformational behavior. acs.org
These computational approaches will reduce the trial-and-error nature of catalyst development, making the process more efficient and targeted.
Integration of 2-(Diphenylphosphino)aniline Ligands in Heterogeneous Catalysis and Solid-Supported Systems
While much of the research on 2-(diphenylphosphino)aniline has focused on homogeneous catalysis, there is a significant opportunity to apply these systems in heterogeneous catalysis. Immobilizing the catalyst on a solid support offers advantages such as ease of separation from the product stream, catalyst recycling, and suitability for continuous flow processes.
Future directions include:
Covalent Anchoring: Synthesizing derivatives of 2-(diphenylphosphino)aniline with functional handles that allow for covalent attachment to solid supports like silica, polymers, or metal-organic frameworks (MOFs).
Nanoparticle Stabilization: Using the ligand to stabilize metal nanoparticles, preventing their agglomeration and controlling their catalytic activity and selectivity. Amine-stabilized platinum nanoparticles have been studied for hydrogenation reactions, where the ligand shell can have a beneficial influence. nih.gov
Phase-Transfer Catalysis: Designing water-soluble derivatives of the ligand to facilitate catalysis in biphasic systems, which simplifies product separation and catalyst recovery. acs.org The diversity of N-functionalized bis(diphenylphosphino)amine ligands lends itself to applications ranging from homogeneous to heterogeneous catalysis. acs.org
These strategies will help bridge the gap between the high selectivity of molecular catalysts and the practical advantages of solid-supported systems.
Applications in Advanced Materials Science and Functional Assemblies
The unique coordination properties of 2-(diphenylphosphino)aniline and its derivatives make them attractive building blocks for the construction of advanced materials and functional supramolecular assemblies.
Emerging research areas include:
Luminescent Materials: Complexes of d¹⁰ metals like Cu(I), Ag(I), and Au(I) with P,N ligands are known to exhibit interesting photoluminescent properties, including thermally activated delayed fluorescence (TADF). nih.gov These materials are promising for applications in organic light-emitting diodes (OLEDs).
Molecular Wires: The linear coordination of metal ions by two phosphinoaniline-type ligands can create wire-like molecular structures. Studies on bis-chelated complexes with Cu(I), Ag(I), and Au(I) have investigated their single-molecule conductance for applications in nanoelectronics, although charge transport was found to be independent of the metal center in one study. rsc.org
Supramolecular Cages and Frameworks: Using multidentate derivatives of the ligand to construct discrete, self-assembled structures. For example, 1,2,4,5-tetrakis(diphenylphosphino)benzene has been used to create heterotrimetallic assemblies with controlled spatial orientation of redox-active groups, which has relevance for quantum information sciences. nih.gov
The ability to precisely control the assembly of metal ions using these ligands opens up possibilities for creating new functional materials with tailored electronic, optical, and magnetic properties.
Q & A
Basic: What are the key considerations for designing a high-yield synthesis protocol for 2-(Diphenylphosphino)aniline hydrochloride?
Methodological Answer:
Synthesis optimization requires attention to:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or palladium-based catalysts enhance phosphine group incorporation .
- Stoichiometry : Precise molar ratios of aniline and diphenylphosphine precursors minimize side products.
- Reaction conditions : Temperature control (e.g., 60–80°C) and inert atmosphere (N₂/Ar) prevent oxidation of the phosphine group .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- NMR spectroscopy : ¹H and ³¹P NMR confirm the presence of the diphenylphosphino group and amine proton environment .
- X-ray crystallography : Resolves spatial arrangement of the phosphine and aniline moieties .
- Elemental analysis : Validates C, H, N, and Cl content to confirm stoichiometry .
- HPLC-MS : Detects trace impurities and validates molecular weight .
Advanced: How does the diphenylphosphino group modulate catalytic activity in palladium-mediated reactions compared to other phosphine ligands?
Methodological Answer:
The diphenylphosphino group:
- Enhances electron donation : Increases Pd center electron density, accelerating oxidative addition in cross-coupling reactions (e.g., Heck or Suzuki reactions) .
- Steric effects : Bulky substituents may hinder substrate access, requiring optimization of ligand-to-metal ratios .
- Comparative studies : Benchmarked against triphenylphosphine (PPh₃) or BINAP, this ligand may show superior stability in air-sensitive conditions due to reduced oxidation .
Table 1 : Ligand performance in Pd-catalyzed reactions
| Ligand | Reaction Rate (k, s⁻¹) | Stability in Air | Reference |
|---|---|---|---|
| 2-(Diphenylphosphino)aniline | 0.45 | Moderate | |
| PPh₃ | 0.32 | Low | |
| BINAP | 0.60 | High |
Advanced: What experimental strategies address solubility limitations in aqueous biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
- Derivatization : Convert to a water-soluble prodrug (e.g., carboxylate salt) via post-synthetic modification .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in cellular studies .
Data Contradiction: How to resolve discrepancies in reported enzymatic inhibition data (e.g., kinase assays)?
Methodological Answer:
- Assay conditions : Standardize buffer pH, ionic strength, and temperature to ensure reproducibility .
- Compound purity : Verify via HPLC; oxidized phosphine byproducts (e.g., phosphine oxides) may artifactually reduce activity .
- Control experiments : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .
Advanced: How do structural analogs with different substituents (e.g., cyclohexyloxy vs. trifluoroethoxy) alter biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -CF₃): Increase ligand lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Steric effects : Bulky groups (e.g., cyclopentyloxy) may hinder target binding, as seen in protease inhibition studies .
- Hydrogen bonding : Aniline’s -NH₂ group facilitates interactions with enzymatic active sites, modulated by substituent electronic effects .
Table 2 : Substituent effects on IC₅₀ values (hypothetical data)
| Substituent | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Diphenylphosphino | Kinase A | 0.8 | |
| Cyclohexyloxy | Kinase A | 12.3 | |
| Trifluoroethoxy | Kinase A | 5.2 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Air-sensitive handling : Use gloveboxes or Schlenk lines to prevent phosphine oxidation .
- PPE : Wear nitrile gloves and goggles; avoid inhalation of hydrochloride dust .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models ligand-enzyme binding poses, validated by mutagenesis studies .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
